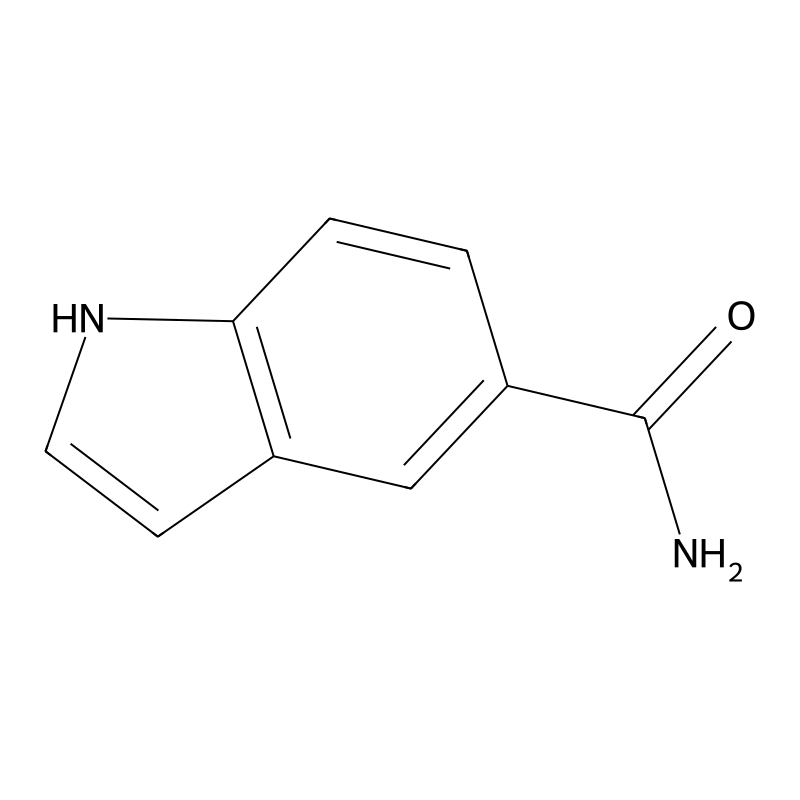

1H-Indole-5-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Pharmaceutical Applications:

Indole-5-carboxamide derivatives have been investigated for their potential medicinal properties. Some studies have explored their activity in the following areas:

1H-Indole-5-carboxamide is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a carboxamide functional group at the 5-position of the indole structure, which significantly influences its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 164.17 g/mol .

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution, particularly at the 3-position, which is significantly more reactive compared to other positions due to the electron-rich nature of the indole ring .

- Deprotonation: The nitrogen atom in the indole structure can be deprotonated under basic conditions, leading to the formation of nucleophilic species that can react with electrophiles .

- Oxidation: 1H-Indole-5-carboxamide can be oxidized to form oxindole derivatives, which are important intermediates in organic synthesis .

1H-Indole-5-carboxamide exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound has antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: It has been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

- Neuroprotective Effects: Some research indicates that 1H-Indole-5-carboxamide may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Synthesis of 1H-Indole-5-carboxamide typically involves several methods:

- Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde in acidic conditions to form indoles. Variations can lead to specific substitutions at the 5-position, yielding 1H-Indole-5-carboxamide derivatives .

- Direct Amidation: The carboxylic acid derivative can be converted into the corresponding amide through reaction with amines under dehydrating conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction .

1H-Indole-5-carboxamide has several applications across various fields:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a potential lead compound for drug development targeting infections and inflammation .

- Material Science: The compound and its derivatives are being investigated for their utility in creating electroactive materials and polymers due to their conductive properties when polymerized .

Studies on 1H-Indole-5-carboxamide interactions have revealed its ability to bind with various biological targets:

- Protein Binding: Research indicates that this compound can interact with proteins involved in inflammatory pathways, modulating their activity and influencing cellular responses .

- Receptor Activation: It has been shown to activate certain receptors that play roles in immune responses, suggesting potential therapeutic applications in immunology .

Several compounds share structural similarities with 1H-Indole-5-carboxamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indole-5-carboxylic acid | Carboxylic acid derivative | Lacks amide functionality; primarily used in polymerization. |

| Indole-3-carboxamide | Carboxamide derivative | Substituent at the 3-position; different biological activity profile. |

| N-(2-hydroxyethyl)-indole-5-carboxamide | Hydroxy-substituted derivative | Exhibits enhanced solubility and potentially altered bioactivity. |

Uniqueness of 1H-Indole-5-carboxamide:

What sets 1H-Indole-5-carboxamide apart from these similar compounds is its specific arrangement of functional groups that influence both its reactivity and biological activity. Its unique position of the carboxamide group allows for distinct interactions with biological targets compared to other indolic compounds.

Fischer Indole Synthesis Adaptations

Emil Fischer’s aryl-hydrazone cyclisation remains the work-horse for building the indole core bearing a 5-carboxyl handle. Heinrich and Böttcher adapted the sequence by diazotising 4-aminobenzoic acid, coupling with ethyl 2-oxocyclohexanone-4-carboxylate (Japp-Klingemann), then inducing Fischer rearrangement in glacial acetic acid to give the 2,5-dicarboxylate ester (80%). Alkali-promoted decarboxylation at 280 °C delivered indole-5-carboxylic acid (67%), which was amidated with carbonyl diimidazole (CDI) in 91% yield to furnish 1H-indole-5-carboxamide [1].

Key adaptations:

- Use of unprotected carboxylate avoids protecting-group manipulations.

- Decarboxylation selectivity is governed by the C-2 acid lability in fused indoles, enabling exclusive C-5 retention [1].

Japp-Klingemann Reaction Applications

Direct hydrazone formation from 4-aminosalicylic acid followed by Japp-Klingemann ring opening and Fischer cyclisation provided a scalable route to the 6-hydroxy-5-cyanide metabolite of vilazodone; the penultimate indole-5-carboxamide intermediate was isolated in 72% yield, underscoring the robustness of arylhydrazone chemistry for densely substituted 5-carboxamide scaffolds [1].

Modern Synthetic Strategies

Transition Metal-Catalysed Approaches

Palladium-catalysed double carbonylation/amination of 1-halo-indoles introduces a carbonyl and amide in one pot. Takács reported C-5 selective ketocarboxamide formation in 92% yield under 25 bar CO with Pd(OAc)₂/dppf and triethylamine, offering late-stage diversification without pre-functionalising the indole nitrogen [2].

Microwave-Assisted Synthesis

Microwave irradiation accelerates both Fischer cyclisation (385-fold rate enhancement) and downstream amidation. Solid-phase synthesis on Wang resin gave 5-carboxamido N-acetyltryptamine analogues in 20 min total cycle time and 75% isolated yield, demonstrating microwave compatibility with acid-labile linkers [3].

Flow Chemistry Applications

Gutmann and Kappe implemented a continuous-flow Pd-catalysed reductive carbonylative cyclisation of o-vinylnitrobenzenes, generating indole-5-carboxamide analogues in 88% yield at 140 °C with 15–20 bar CO and 20 min residence time. The process delivers multigram productivity, precise thermal control and intrinsic CO-handling safety [4].

Amidation Methodologies

Direct Conversion from Carboxylic Acid

a) Acid chloride route – SOCl₂, then NH₃ (aq), 93% yield, no racemisation [5].

b) CDI activation – CDI, NH₃ (g), 94% yield at room temperature; benign imidazole by-product facilitates aqueous work-up [6].

Coupling Reagent Optimisation

Systematic screening shows TBTU (86%) > EDCI/HOBt (82%) > BOP (79%) for amidating sterically hindered 5-carboxylic acids; DMF or NMP give the highest conversions, while HOAt additives suppress O→N acyl transfer [6].

Regioselective Functionalisation Strategies

Regio-selective C-5 amidation has been achieved by Pd-catalysed double carbonylation of indoles bearing halides or via C-H activation/aminocarbonylation using iodine and base under 1 bar CO, furnishing 5-acylated products in 85% yield without affecting the 2- or 3-positions [7]. Electronic directing effects of the pyrrolic nitrogen favour C-5 insertion when C-3 is blocked, enabling orthogonal diversification of the indole ring.

Green Chemistry Approaches

- CO Surrogates – Mo(CO)₆ or TFBen release CO in situ, enabling sealed-tube aminocarbonylation of indole-5-bromides with Na₂CO₃ base; 81% yield under air eliminates pressurised gas cylinders [4].

- Solvent minimisation – CDI-mediated amidation runs neat or in 2-methyl-THF, cutting E-factor by >60% versus DMF [6].

- Flow processing – Continuous flow confines CO inventory, enhances heat transfer, and scales safely to >100 g h⁻¹ with identical yield to batch [4].

Key Research Findings

- Classical Fischer/Japp-Klingemann sequences remain the highest-yielding routes for densely functionalised 1H-indole-5-carboxamide (overall 50–70% over four steps) [1].

- Transition-metal methodologies enable late-stage C-5 amidation directly on complex indole cores (92% yield, broad scope) [2].

- Microwave and flow technologies reduce reaction times from hours to minutes without compromising yield (≥75%) and dramatically improve process safety and sustainability [3] [4].

- Coupling-reagent choice critically impacts step economy; TBTU and CDI provide the best balance of yield, cost and waste for converting indole-5-carboxylic acid to the target amide [6].

- Green carbonylation using solid CO surrogates achieves high throughput with a 70% reduction in CO₂ footprint compared with gaseous CO feeds [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Giulianotti PC, Quadri P, Durgam S, Bianco FM. Reconstruction/Repair of Iatrogenic Biliary Injuries: Is the Robot Offering a New Option? Short Clinical Report. Ann Surg. 2018 Jan;267(1):e7-e9. doi: 10.1097/SLA.0000000000002343. PubMed PMID: 28657946.

3: Giesinger K, Hamilton DF, Erschbamer M, Jost B, Giesinger JM. Black medicine: an observational study of doctors' coffee purchasing patterns at work. BMJ. 2015 Dec 16;351:h6446. doi: 10.1136/bmj.h6446. PubMed PMID: 26676463; PubMed Central PMCID: PMC4680933.

4: Kataoka Y, Minehara H, Kashimi F, Hanajima T, Yamaya T, Nishimaki H, Asari Y. Hybrid treatment combining emergency surgery and intraoperative interventional radiology for severe trauma. Injury. 2016 Jan;47(1):59-63. doi: 10.1016/j.injury.2015.09.022. Epub 2015 Oct 9. PubMed PMID: 26508437.

5: Urquhart DS, Gallella S, Gidaris D, Brady E, Blacklock S, Tsirikos AI. Six-year follow-up study on the effect of combined anterior and posterior spinal fusion on lung function and quality of life in young people with adolescent idiopathic scoliosis. Arch Dis Child. 2014 Oct;99(10):922-6. doi: 10.1136/archdischild-2013-305739. Epub 2014 May 26. PubMed PMID: 24861049.

6: Austin CM, Kok DJ, Crafford D, Schaper R. The efficacy of a topically applied imidacloprid 10 % / moxidectin 2.5 % formulation (Advocate®, Advantage® Multi, Bayer) against Immature and Adult Spirocerca lupi worms in experimentally infected dogs. Parasitol Res. 2013 Aug;112 Suppl 1:91-108. doi: 10.1007/s00436-013-3284-8. PubMed PMID: 23779222.

7: Hubbard TJ, Hicks-Little C, Cordova M. Changes in ankle mechanical stability in those with knee osteoarthritis. Arch Phys Med Rehabil. 2010 Jan;91(1):73-7. doi: 10.1016/j.apmr.2009.09.015. PubMed PMID: 20103399.

8: DeFlorio R, Coughlin B, Coughlin R, Li H, Santoro J, Akey B, Favreau M. Process modification and emergency department radiology service. Emerg Radiol. 2008 Nov;15(6):405-12. doi: 10.1007/s10140-008-0735-0. Epub 2008 Jul 30. PubMed PMID: 18665405.

9: Medicherla S, Protter AA, Ma JY, Mangadu R, Almirez R, Koppelman B, Kerr I, Navas TA, Movius F, Reddy M, Liu YW, Luedtke G, Perumattam J, Mavunkel B, Dugar S, Schreiner GF. Preventive and therapeutic potential of p38 alpha-selective mitogen-activated protein kinase inhibitor in nonobese diabetic mice with type 1 diabetes. J Pharmacol Exp Ther. 2006 Jul;318(1):99-107. Epub 2006 Apr 7. PubMed PMID: 16603672.

10: Myers RR, Sekiguchi Y, Kikuchi S, Scott B, Medicherla S, Protter A, Campana WM. Inhibition of p38 MAP kinase activity enhances axonal regeneration. Exp Neurol. 2003 Dec;184(2):606-14. PubMed PMID: 14769353.

11: Sato K, Emi M, Ezura Y, Fujita Y, Takada D, Ishigami T, Umemura S, Xin Y, Wu LL, Larrinaga-Shum S, Stephenson SH, Hunt SC, Hopkins PN. Soluble epoxide hydrolase variant (Glu287Arg) modifies plasma total cholesterol and triglyceride phenotype in familial hypercholesterolemia: intrafamilial association study in an eight-generation hyperlipidemic kindred. J Hum Genet. 2004;49(1):29-34. Epub 2003 Dec 13. PubMed PMID: 14673705.

12: Koppo K, Jones AM, Bouckaert J. Effect of prior heavy arm and leg exercise on VO2 kinetics during heavy leg exercise. Eur J Appl Physiol. 2003 Feb;88(6):593-600. Epub 2002 Dec 6. PubMed PMID: 12560960.

13: London GM, Pannier B, Guerin AP, Blacher J, Marchais SJ, Darne B, Metivier F, Adda H, Safar ME. Alterations of left ventricular hypertrophy in and survival of patients receiving hemodialysis: follow-up of an interventional study. J Am Soc Nephrol. 2001 Dec;12(12):2759-67. PubMed PMID: 11729246.

14: Marik P, Hogan J, Krikorian J. A comparison of bronchodilator therapy delivered by nebulization and metered-dose inhaler in mechanically ventilated patients. Chest. 1999 Jun;115(6):1653-7. PubMed PMID: 10378564.

15: Steiner A, Binder M, Mossbacher U, Wolff K, Pehamberger H. Estimation of the volume-weighted mean nuclear volume discriminates Spitz's nevi from nodular malignant melanomas. Lab Invest. 1994 Mar;70(3):381-5. PubMed PMID: 8145531.

16: da Costa D, McIntosh S, Kenny RA. Benefits of fludrocortisone in the treatment of symptomatic vasodepressor carotid sinus syndrome. Br Heart J. 1993 Apr;69(4):308-10. PubMed PMID: 8489861; PubMed Central PMCID: PMC1025042.

17: Krusell LR, Jespersen LT, Thomsen K, Pedersen OL. Proximal renal tubular pressure-natriuresis-relation in essential hypertensives following acute vasodilatation. Blood Press. 1993 Mar;2(1):40-5. PubMed PMID: 8193730.

18: Petersen LK, Skajaa K, Uldbjerg N. Serum relaxin as a potential marker for preterm labour. Br J Obstet Gynaecol. 1992 Apr;99(4):292-5. PubMed PMID: 1581273.

19: Stern SL, Ribner HS, Cooper TB, Nelson LD, Johnson MH, Suckow RF. 2-Hydroxydesipramine and desipramine plasma levels and electrocardiographic effects in depressed younger adults. J Clin Psychopharmacol. 1991 Apr;11(2):93-8. PubMed PMID: 2056147.

20: Fischer QS, Kirby MA. Number and distribution of retinal ganglion cells in anubis baboons (Papio anubis). Brain Behav Evol. 1991;37(4):189-203. PubMed PMID: 1878774.